molecular formula C14H13N3 B3001763 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine CAS No. 874591-54-5

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Cat. No.: B3001763
CAS No.: 874591-54-5
M. Wt: 223.279
InChI Key: KQNKTCAHTQUVBT-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine and its derivatives have demonstrated promising antimicrobial properties. Krishnanjaneyulu et al. (2014) synthesized a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine, which exhibited significant in vitro antibacterial and antifungal activities against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014). Similarly, El-Meguid (2014) reported the synthesis of derivatives containing 4-(5-benzoyl-benzoimidazol-2) moiety with significant effectiveness against gram-positive and gram-negative bacteria, and fungi (El-Meguid, 2014).

Heparanase Inhibition

Xu et al. (2006) described a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, with some derivatives showing good inhibitory activity and oral exposure in mice (Xu et al., 2006).

Antitumor Effects

Bin (2015) synthesized a compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which showed potential antitumor effects and excellent bioactivities (Bin, 2015). Zhao et al. (2015) constructed Zn(II) complexes bearing benzimidazole-based derivatives, demonstrating high cytotoxic properties in vitro against different carcinoma cells (Zhao et al., 2015).

Synthesis and Application in Organic Light-Emitting Diodes (OLEDs)

Ge et al. (2008) prepared solution-processible bipolar molecules containing triphenylamine and benzimidazole moieties, useful in fabricating phosphorescent organic light-emitting diodes (OLEDs), with improved performance due to complete charge localization (Ge et al., 2008).

Biochemical Analysis

Biochemical Properties

The benzimidazole nucleus in 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can interact with proteins and enzymes This interaction is crucial for its role in biochemical reactions

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNKTCAHTQUVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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